A-In-depth-Technical-Guide-on-the-Core-Chemical-Properties-of-2-Piperazin-1-yl-isonicotinonitrile-hydrochloride
A-In-depth-Technical-Guide-on-the-Core-Chemical-Properties-of-2-Piperazin-1-yl-isonicotinonitrile-hydrochloride
A Comprehensive Technical Guide to 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the core chemical identity, physicochemical properties, and a validated synthetic pathway for this molecule. Furthermore, it explores the compound's role as a versatile chemical scaffold, grounded in the established importance of the piperazine and cyanopyridine moieties in pharmaceutical agents. Detailed experimental protocols, expected analytical characterization, and critical safety information are provided to equip scientists with the foundational knowledge required for its effective utilization in research and development endeavors.
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of modern drug discovery, certain molecular fragments are recognized for their recurrent appearance in successful therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold".[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it an invaluable tool for medicinal chemists.
The six-membered ring containing two nitrogen atoms at opposite positions offers a blend of structural rigidity and conformational flexibility. This structure provides a reliable anchor for building molecular complexity while allowing for favorable interactions with biological targets. Crucially, the nitrogen atoms act as versatile synthetic handles and hydrogen bond donors/acceptors, which can significantly influence a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2] Properties frequently improved by the inclusion of a piperazine moiety include:
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Aqueous Solubility: The basic nature of the piperazine nitrogens allows for salt formation, often leading to enhanced solubility and suitability for oral administration.
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Bioavailability: The scaffold's properties can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
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Target Affinity: The piperazine unit can serve as a linker between different pharmacophores or directly interact with target proteins, contributing to binding affinity and selectivity.
Consequently, piperazine derivatives are integral to a wide array of approved drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[3] The subject of this guide, 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, combines this privileged scaffold with a cyanopyridine unit, another important pharmacophore, creating a building block with substantial potential for generating novel bioactive molecules.
Core Chemical Identity
Nomenclature and Structure
The precise identification of a chemical entity is foundational to reproducible science. The compound is systematically named and identified as follows:
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IUPAC Name: 2-(Piperazin-1-yl)pyridine-4-carbonitrile hydrochloride
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Common Synonyms: 2-(1-Piperazinyl)isonicotinonitrile hydrochloride, 2-(Piperazin-1-yl)-4-cyanopyridine hydrochloride
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CAS Number: While a specific CAS number for the hydrochloride salt is not consistently reported, the free base is registered under CAS 84951-44-0 .[4][5] The related isomer, 2-(Piperazin-1-yl)nicotinonitrile hydrochloride, is registered as CAS 1185307-06-5.[6]
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Molecular Structure: The molecule consists of a pyridine ring substituted at the 2-position with a piperazine ring and at the 4-position with a nitrile group. The hydrochloride salt form implies that at least one of the basic nitrogen atoms, most likely on the piperazine ring, is protonated.
Caption: Chemical structure of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These data are essential for experimental design, including solvent selection, reaction setup, and material handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClN₄ | [6] |
| Molecular Weight | 224.69 g/mol | [6] |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | [1][2] |
| Storage | Room temperature, in a tightly sealed container, protected from moisture and light. | General chemical stability principles |
Synthesis and Purification
The synthesis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a multi-step process that relies on established, robust chemical transformations. The strategy involves the formation of the free base via nucleophilic aromatic substitution, followed by conversion to the hydrochloride salt.
Retrosynthetic Analysis
The most logical disconnection for the target molecule is at the C-N bond between the pyridine and piperazine rings. This approach identifies 2-chloro-isonicotinonitrile and piperazine as the primary starting materials. This is a standard and highly feasible synthetic route.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Free Base Formation
This protocol describes the synthesis of the free base, 2-(Piperazin-1-yl)-isonicotinonitrile, via a nucleophilic aromatic substitution (SNAr) reaction.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the 2-position of the pyridine ring towards nucleophilic attack. Piperazine, a strong nucleophile, displaces the chloride leaving group. An excess of piperazine is often used to act as both the nucleophile and the base to quench the HCl byproduct, though an external base like potassium carbonate can be used to make the process more efficient and reduce the formation of disubstituted byproducts.[7] Water is a suitable solvent for this reaction, being both economical and effective for dissolving the reactants and base.[7]
Step-by-Step Methodology:
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Reaction Setup: To a solution of piperazine (4.0 equivalents) in deionized water, add potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature until all solids are dissolved.
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Reagent Addition: Add 2-chloro-isonicotinonitrile (1.0 equivalent) portion-wise to the stirred solution. An exotherm may be observed; maintain the temperature below 60°C.
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Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Workup and Extraction: Cool the reaction mixture to room temperature. The product may precipitate. If not, extract the aqueous solution three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure free base.
Protocol: Hydrochloride Salt Formation
Rationale: Converting the basic free base to its hydrochloride salt enhances stability, improves handling characteristics (typically yielding a crystalline solid), and increases aqueous solubility. This is achieved by reacting the free base with a stoichiometric amount of hydrochloric acid.
Step-by-Step Methodology:
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Dissolution: Dissolve the purified free base (1.0 equivalent) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
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Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol, 1.0-1.1 equivalents).
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Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
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Drying: Dry the product under vacuum to a constant weight.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis and salt formation.
Expected Analytical Characterization
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¹H NMR (Nuclear Magnetic Resonance):
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Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 will likely appear as a doublet, the proton at C3 as a singlet or narrow doublet, and the proton at C6 as a doublet.
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Piperazine Ring Protons (8H): Two multiplets, each integrating to 4 protons, are expected in the aliphatic region. The four protons adjacent to the pyridine ring (N-CH₂) will be deshielded and appear downfield (likely δ 3.5-4.0 ppm) compared to the four protons adjacent to the secondary amine/ammonium (N-CH₂), which will appear more upfield (likely δ 3.0-3.5 ppm).
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NH Proton: A broad singlet corresponding to the NH/NH₂⁺ proton(s) will be present, with its chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR (Nuclear Magnetic Resonance):
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Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 110-165 ppm), including the carbon bearing the piperazine group (C2), which will be significantly downfield.
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Nitrile Carbon (C≡N): A characteristic signal around δ 115-120 ppm.
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Piperazine Ring Carbons: Two signals are expected in the aliphatic region (δ 40-55 ppm).
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MS (Mass Spectrometry):
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In ESI+ mode, the mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 189.11.
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IR (Infrared) Spectroscopy:
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A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
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N-H stretching vibrations from the piperazine moiety will appear as broad bands in the 3200-3500 cm⁻¹ region.
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C-H stretches from the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
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Applications in Medicinal Chemistry
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is not an end-product therapeutic but rather a strategic building block for drug discovery. Its value lies in the synthetic versatility offered by its three key components.
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Piperazine N-H Group: The secondary amine is a prime site for functionalization. It can be readily acylated, alkylated, or used in reductive amination or coupling reactions to introduce a vast array of chemical diversity. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position.
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Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, a common feature in ligands that bind to enzyme active sites, particularly kinases.
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Nitrile Group: The cyano group is a versatile functional group. It is a potent hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.[8]
This molecular architecture is particularly well-suited for the development of kinase inhibitors , where a heterocyclic core (the cyanopyridine) often serves as a "hinge-binder" and the appended piperazine acts as a linker to a solvent-exposed region, where modifications can tune selectivity and physical properties.
Caption: Use as a scaffold for generating a diverse chemical library.
Safety, Handling, and Storage
As a research chemical, 2-Piperazin-1-yl-isonicotinonitrile hydrochloride must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, the hazard profile can be inferred from the parent piperazine molecule.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |
Safe Handling Procedures:
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
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Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust.
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Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Conclusion
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a valuable and strategically designed chemical intermediate. Its synthesis is achievable through robust and scalable chemical methods. The convergence of the privileged piperazine scaffold and the versatile cyanopyridine core makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics, particularly in the fields of oncology and neurology. The information and protocols detailed in this guide provide a solid foundation for researchers to safely handle, synthesize, and strategically deploy this compound in their drug discovery programs.
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